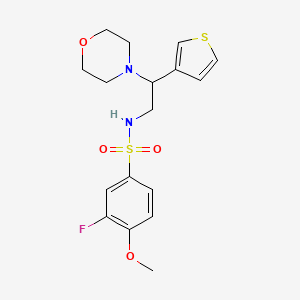

3-fluoro-4-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide

描述

This compound is a benzenesulfonamide derivative characterized by a fluorine atom at the 3-position and a methoxy group at the 4-position of the benzene ring. The sulfonamide nitrogen is substituted with a 2-morpholino-2-(thiophen-3-yl)ethyl group, introducing both a morpholine ring (a six-membered amine-oxygen heterocycle) and a thiophene moiety.

属性

IUPAC Name |

3-fluoro-4-methoxy-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN2O4S2/c1-23-17-3-2-14(10-15(17)18)26(21,22)19-11-16(13-4-9-25-12-13)20-5-7-24-8-6-20/h2-4,9-10,12,16,19H,5-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXTAKPDXUKXVRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCOCC3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

3-fluoro-4-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

科学研究应用

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Formation of the Thiophene Ring : Utilizing methods such as the Gewald reaction or Paal–Knorr synthesis.

- Introduction of the Morpholino Group : Achieved through nucleophilic substitution reactions.

- Coupling with the Benzamide Moiety : This step often employs coupling reagents like EDCI to form the final product.

The following table summarizes the synthetic route:

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Thiophene Formation | 1,4-Dicarbonyl compound, P4S10 |

| 2 | Nucleophilic Substitution | Morpholino group |

| 3 | Amide Formation | 4-Fluorobenzoic acid |

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications, particularly in treating various diseases due to its bioactive properties:

- Antimicrobial Activity : Preliminary studies indicate that it may exhibit antimicrobial effects, making it a candidate for further research in infectious diseases.

- Anticancer Properties : Investigations into its efficacy against cancer cell lines have shown promising results, suggesting it may inhibit tumor growth through specific molecular interactions .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways is under exploration, potentially offering new treatments for inflammatory diseases .

Chemical Biology

In chemical biology, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

Material Science

The compound has applications in developing advanced materials and functionalized polymers. Its sulfonamide group can be utilized to create materials with specific properties, such as enhanced thermal stability or chemical resistance.

Case Studies

Several studies have documented the biological activity and potential applications of this compound:

- Antimicrobial Evaluation : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting its potential use in developing new antibiotics .

- Cancer Research : In vitro studies showed that the compound could induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .

- Inflammation Studies : Research indicated that this compound could reduce markers of inflammation in animal models, supporting its use in treating inflammatory conditions .

作用机制

The mechanism of action of 3-fluoro-4-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact mechanism would depend on the specific application and the biological system being studied.

相似化合物的比较

Structural Features and Key Differences

The following table summarizes structural analogs identified in the evidence and highlights critical distinctions:

Electronic and Pharmacokinetic Implications

- Fluorine vs.

- Morpholine vs. Furan/Indole : The morpholine ring introduces polarity and hydrogen-bonding capacity, likely improving aqueous solubility compared to furan or indole .

- Thiophene vs. Pyrimidine/Triazine : The thiophene moiety contributes to aromatic interactions and moderate lipophilicity, whereas pyrimidine/triazine analogs may prioritize electronic complementarity over solubility.

Research Findings and Limitations

- Binding Affinity: No direct pharmacological data for the target compound is available in the evidence.

- Solubility : Morpholine-containing compounds generally exhibit enhanced solubility in aqueous media compared to furan or indole derivatives .

- Metabolic Stability : The fluorine atom and morpholine ring may reduce CYP450-mediated metabolism relative to chlorine or ester-containing analogs .

生物活性

3-Fluoro-4-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse pharmacological properties. It includes:

- Fluorine and methoxy substituents : These groups can enhance lipophilicity and influence the compound's interaction with biological targets.

- Morpholine and thiophene moieties : These heterocycles contribute to the compound's pharmacological profile by potentially facilitating binding to specific receptors or enzymes.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds with similar structures. For instance, heterocyclic compounds have shown promising activity against various viruses. The specific activity of this compound against viral targets remains to be fully elucidated but suggests a similar efficacy profile.

Antitumor Activity

Compounds containing sulfonamide groups have been investigated for their antitumor properties. For example, derivatives have demonstrated significant inhibitory effects on cancer cell lines:

- IC50 Values : The compound's derivatives often exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating potent antitumor activity.

| Compound | Target Cell Line | IC50 (µM) |

|---|---|---|

| 3-Fluoro Compound | HCT116 (Colon Cancer) | 0.64 |

| Similar Sulfonamide | KMS-12 BM (Multiple Myeloma) | 1.1 |

The biological activity of sulfonamides is often attributed to their ability to inhibit specific enzymes or pathways:

- Enzyme Inhibition : Many sulfonamides act as competitive inhibitors of dihydropteroate synthase, a key enzyme in folate synthesis, which is crucial for DNA synthesis in rapidly dividing cells.

- Cell Cycle Arrest : Some studies indicate that related compounds induce cell cycle arrest in the G1 phase, leading to reduced proliferation of cancer cells.

Case Studies

- In Vitro Studies : A study evaluated the compound's effects on various cancer cell lines, demonstrating significant cytotoxicity and apoptosis induction.

- Animal Models : In vivo models have shown that similar compounds can significantly reduce tumor size when administered at therapeutic doses.

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodology :

- Step 1 : Use a multi-step coupling approach. First, synthesize the benzenesulfonyl chloride intermediate (3-fluoro-4-methoxybenzenesulfonyl chloride) via sulfonation of 3-fluoro-4-methoxybenzene.

- Step 2 : React the sulfonyl chloride with the amine intermediate (2-morpholino-2-(thiophen-3-yl)ethylamine) under anhydrous conditions using triethylamine as a base in dichloromethane .

- Step 3 : Purify the product using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water). Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Key Considerations :

- Control reaction temperature (0–5°C during sulfonation) to minimize side reactions.

- Use inert atmosphere (N₂/Ar) to prevent oxidation of the thiophene ring.

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Techniques :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for morpholine (δ 2.5–3.5 ppm) and thiophene (δ 6.8–7.5 ppm) protons .

- LC-MS : Confirm molecular ion ([M+H]⁺) and rule out impurities (e.g., unreacted sulfonyl chloride).

- Elemental Analysis : Validate C, H, N, S content (deviation <0.4% theoretical) .

- Data Table :

| Technique | Expected Data | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.2–7.8 (sulfonamide aromatic protons) | |

| LC-MS (ESI+) | m/z 469.1 ([M+H]⁺) |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?

- Methodology :

- Orthogonal Assays : Use both fluorescence-based (high-throughput) and radiometric (³²P-ATP) kinase assays to confirm target engagement .

- Structural Analysis : Perform X-ray crystallography or molecular docking to verify binding to the enzyme’s active site (e.g., compare with morpholine-containing sulfonamides in ).

- Control Experiments : Test for nonspecific binding using mutant enzymes or competitive inhibitors .

Q. What experimental design principles apply to studying this compound’s environmental fate?

- Methodology :

- Photodegradation : Expose the compound to UV light (λ = 254 nm) in aqueous solution. Monitor degradation via LC-MS and identify byproducts (e.g., demethylated or defluorinated derivatives) .

- Hydrolysis : Test stability at pH 4, 7, and 9 (50°C, 7 days). Use QSAR models to predict hydrolysis pathways (e.g., sulfonamide bond cleavage) .

- Data Table :

| Condition | Half-life (Days) | Major Byproduct | Reference |

|---|---|---|---|

| pH 7, UV light | 2.1 | 3-Fluoro-4-hydroxybenzenesulfonamide | |

| pH 9, dark | 14.5 | Morpholine ring-opened product |

Q. How to troubleshoot unexpected byproducts during scale-up synthesis?

- Root Cause Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。